molecular formula C20H25Cl2FN2O B3984818 1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride

Cat. No.: B3984818
M. Wt: 399.3 g/mol
InChI Key: STQSFWXNIIFFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalyst: Acidic or basic catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: 4-fluorobenzaldehyde, 4-fluorobenzoic acid

    Reduction: 4-fluorophenylbutanol, 4-phenylpiperazine

    Substitution: 4-fluoro-2-nitrophenyl, 4-fluorophenylsulfonic acid

Scientific Research Applications

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects in treating neurological disorders, psychiatric conditions, and other diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one
  • 1-(4-bromophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one
  • 1-(4-methylphenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one

Uniqueness

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for drug development and research.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O.2ClH/c21-18-10-8-17(9-11-18)20(24)7-4-12-22-13-15-23(16-14-22)19-5-2-1-3-6-19;;/h1-3,5-6,8-11H,4,7,12-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQSFWXNIIFFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride
Reactant of Route 2
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1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride
Reactant of Route 4
1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride
Reactant of Route 6
1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one;dihydrochloride

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